molecular formula C20H21NO B1613949 (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone CAS No. 898763-29-6

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone

Cat. No. B1613949
CAS RN: 898763-29-6
M. Wt: 291.4 g/mol
InChI Key: YNXDJFDYRJOSIQ-UHFFFAOYSA-N
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Description

2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone, commonly referred to as DHPPM, is an organic compound that has been studied extensively for its potential applications in scientific research. DHPPM is a member of the pyrrolidine family of heterocyclic compounds and is composed of an aromatic ring system with a single nitrogen atom. DHPPM has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, DHPPM has been used in the synthesis of other compounds and can be used as a building block in the synthesis of more complex molecules.

Scientific Research Applications

Anticonvulsant Research

There is a group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with hybrid structure that have been discovered to have potent anticonvulsant properties . Although not directly mentioned, it’s possible that our compound could have similar properties due to its structural similarity.

Antibacterial Research

2,5-Dimethylpyrrole compounds are promising starting materials in drug research due to their various biological activities such as antibacterial . Given the structural similarity, our compound might also exhibit antibacterial properties.

Antihypertensive Research

2,5-Dimethylpyrrole compounds have also shown antihypertensive activities . This suggests a potential application of our compound in the development of antihypertensive drugs.

Antitubercular Research

2,5-Dimethylpyrrole compounds have demonstrated antitubercular activities . This could indicate a potential use of our compound in the treatment of tuberculosis.

properties

IUPAC Name

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-8-7-9-16(2)19(15)20(22)18-11-4-3-10-17(18)14-21-12-5-6-13-21/h3-11H,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXDJFDYRJOSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643935
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone

CAS RN

898763-29-6
Record name Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2,6-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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